molecular formula C11H16N2O4S B8317564 2-(Tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylic acid

2-(Tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylic acid

Cat. No. B8317564
M. Wt: 272.32 g/mol
InChI Key: CNTIFGUOABTTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H16N2O4S and its molecular weight is 272.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylic acid

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H16N2O4S/c1-6-7(8(14)15)18-9(12-6)13(5)10(16)17-11(2,3)4/h1-5H3,(H,14,15)

InChI Key

CNTIFGUOABTTCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(C)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(tert-butoxycarbonylamino)-4-methylthiazole-5-carboxylic acid (0.13 g, 0.50 mmol) in N,N-dimethylformamide (2.5 mL) at 0° C. was added sodium hydride (0.044 g, 1.10 mmol, 60% dispersed in mineral oil). The resultant mixture was stirred at 0° C. for 40 min, followed by the dropwise addition of iodomethane (31.2 mL, 0.50 mmol). The resultant solution was allowed to warm to ambient temperature over 18 h, followed by the addition of saturated sodium bicarbonate solution. The mixture was extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product was purified by flash column chromatography eluting with ethyl acetate/hexanes (50/50 to 100/0) to afford 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylic acid (0.070 g, 0.26 mmol).
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.044 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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